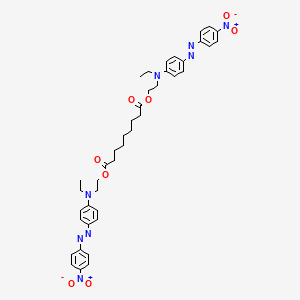

Bis(2-(ethyl(4-((4-nitrophenyl)azo)phenyl)amino)ethyl) azelate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

EINECS 305-027-4 es un compuesto químico incluido en el Inventario Europeo de Sustancias Químicas Comerciales Existentes. Este inventario incluye sustancias que estaban en el mercado de la Comunidad Europea entre el 1 de enero de 1971 y el 18 de septiembre de 1981 . El compuesto es reconocido por sus diversas aplicaciones en la investigación científica y la industria.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La preparación de EINECS 305-027-4 implica rutas sintéticas específicas y condiciones de reacción. Los métodos exactos pueden variar según la pureza y aplicación deseadas del compuesto. Típicamente, la síntesis implica una serie de reacciones químicas que pueden incluir reacciones de oxidación, reducción y sustitución. Las condiciones de reacción, como la temperatura, la presión y el pH, se controlan cuidadosamente para asegurar el resultado deseado.

Métodos de producción industrial

En entornos industriales, la producción de EINECS 305-027-4 se amplía para satisfacer las demandas comerciales. Esto a menudo implica el uso de grandes reactores y técnicas de procesamiento continuo. Los métodos de producción industrial están diseñados para maximizar el rendimiento y minimizar los residuos, asegurando la rentabilidad y la sostenibilidad.

Análisis De Reacciones Químicas

Tipos de reacciones

EINECS 305-027-4 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: El compuesto puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen:

Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.

Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Catalizadores: Se pueden utilizar varios catalizadores metálicos para facilitar las reacciones.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, las reacciones de oxidación pueden producir diferentes productos en comparación con las reacciones de reducción o sustitución.

Aplicaciones Científicas De Investigación

EINECS 305-027-4 tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Química: Se utiliza como reactivo en diversas reacciones químicas y procesos de síntesis.

Biología: Se emplea en estudios biológicos para comprender los procesos y mecanismos celulares.

Medicina: Se investiga por sus posibles efectos terapéuticos y se utiliza en el desarrollo de fármacos.

Industria: Se utiliza en la producción de diversos productos y materiales industriales.

Mecanismo De Acción

El mecanismo de acción de EINECS 305-027-4 implica su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos uniéndose a receptores o enzimas, modulando así su actividad. Los objetivos y vías moleculares exactos pueden variar según la aplicación y el contexto específicos.

Actividad Biológica

Bis(2-(ethyl(4-((4-nitrophenyl)azo)phenyl)amino)ethyl) azelate, a compound with the molecular formula C41H48N8O8 and a molecular weight of 780.9 g/mol, is part of the azo compound family. Azo compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms, effects, and potential applications in medicinal chemistry.

- IUPAC Name : bis[2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethyl] nonanedioate

- CAS Number : 94333-49-0

- Molecular Weight : 780.9 g/mol

- Structure : The compound contains two ethyl groups attached to an azo group, which is linked to a phenyl ring substituted with a nitro group.

Azo compounds like this compound exhibit biological activity through several mechanisms:

- Antimicrobial Activity : Azo compounds have been shown to possess antimicrobial properties against various pathogens. The presence of the nitro group enhances their reactivity and interaction with microbial cells.

- Anticancer Properties : Studies indicate that azo compounds can induce apoptosis in cancer cells by disrupting cellular processes and DNA synthesis.

- Antioxidant Activity : The compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related azo compounds:

Case Studies

- Antimicrobial Study : In a study evaluating the antimicrobial effects of various azo compounds, this compound demonstrated significant inhibition against Escherichia coli at concentrations above 100 µg/mL. The mechanism was attributed to the disruption of bacterial cell membranes due to reactive nitrogen species generated by the compound .

- Anticancer Activity : Research involving HeLa cells showed that treatment with this compound at concentrations ranging from 10 to 100 µM led to increased apoptosis rates compared to controls. The study suggested that the nitro group plays a critical role in enhancing cytotoxicity through reactive oxygen species (ROS) generation .

- Antioxidant Properties : The antioxidant activity was assessed using a DPPH radical scavenging assay, where the compound exhibited a dose-dependent scavenging effect, indicating its potential as a natural antioxidant agent .

Propiedades

Número CAS |

94333-49-0 |

|---|---|

Fórmula molecular |

C41H48N8O8 |

Peso molecular |

780.9 g/mol |

Nombre IUPAC |

bis[2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethyl] nonanedioate |

InChI |

InChI=1S/C41H48N8O8/c1-3-46(36-20-12-32(13-21-36)42-44-34-16-24-38(25-17-34)48(52)53)28-30-56-40(50)10-8-6-5-7-9-11-41(51)57-31-29-47(4-2)37-22-14-33(15-23-37)43-45-35-18-26-39(27-19-35)49(54)55/h12-27H,3-11,28-31H2,1-2H3 |

Clave InChI |

GYBRHQRTUFKPDR-UHFFFAOYSA-N |

SMILES canónico |

CCN(CCOC(=O)CCCCCCCC(=O)OCCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)N=NC4=CC=C(C=C4)[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.